molecular formula C12H9N3 B1296489 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine CAS No. 832-81-5

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine

Cat. No.: B1296489
CAS No.: 832-81-5
M. Wt: 195.22 g/mol
InChI Key: CNTOUGGARXCZSF-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine: is a heterocyclic compound that belongs to the class of triazolopyridines It is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a phenyl group attached to the triazole ring

Biochemical Analysis

Biochemical Properties

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with metal carbenes, which are important intermediates in many catalytic processes . Additionally, this compound can act as a precursor to diazo compounds, which are valuable in the synthesis of various nitrogen-containing heterocycles . These interactions highlight the compound’s versatility and potential in biochemical applications.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated cytotoxic activity against various cancer cell lines, including colon, breast, and lung carcinoma cells . This cytotoxicity is likely due to the compound’s ability to interfere with critical cellular processes, leading to cell death. Furthermore, this compound has shown selective cytotoxicity under different conditions, indicating its potential as a targeted therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways . Additionally, this compound can induce changes in gene expression, further influencing cellular function and behavior . These molecular interactions underscore the compound’s potential as a versatile tool in biochemical research and drug development.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are an important consideration for its application. Studies have shown that this compound is relatively stable under standard laboratory conditions, maintaining its activity over extended periods . It is also subject to degradation over time, which can impact its long-term efficacy. In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, with some changes persisting even after the compound has been metabolized .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth in cancer models . At higher doses, it can exhibit toxic or adverse effects, including damage to healthy tissues and organs . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can be metabolized into diazo compounds, which are further processed by enzymes to produce a range of biologically active molecules . These metabolic interactions are critical for understanding the compound’s overall impact on cellular and organismal physiology.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are key factors in its biological activity. This compound is known to interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions can influence the compound’s localization and efficacy, as well as its potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding these localization patterns is crucial for elucidating the compound’s mechanisms of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with phenyl azide under thermal or catalytic conditions. The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to form the triazolopyridine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine derivatives have been identified as promising candidates for the development of new therapeutics. Their structural features allow for modulation of biological activity through various substitutions.

Anticancer Activity

Research has shown that derivatives of this compound exhibit potent anticancer properties. For instance, a study highlighted the synthesis of triazolopyridine derivatives that demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .

Anti-inflammatory Properties

Another area of application is in the treatment of inflammatory diseases. Compounds derived from this compound have been shown to inhibit the production of pro-inflammatory cytokines such as IL-17A in various models. This suggests potential use in conditions like rheumatoid arthritis and psoriasis .

Drug Development

The compound has been explored for its potential as a lead structure in drug design due to its favorable pharmacokinetic properties.

RORγt Inhibitors

Recent studies have focused on the development of this compound derivatives as RORγt inverse agonists. These compounds showed high potency and selectivity in inhibiting RORγt activity, which is crucial for the differentiation of Th17 cells involved in autoimmune diseases. For example, compound 5a exhibited an IC50 value of 130 nM for IL-17A production inhibition .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Research indicates that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

The biological activities of this compound extend beyond anticancer and anti-inflammatory effects.

Enzyme Inhibition

Studies have reported that some derivatives act as inhibitors of specific enzymes involved in metabolic pathways. This can lead to therapeutic benefits in metabolic disorders by modulating enzyme activity .

Neuroprotective Effects

Emerging research suggests neuroprotective effects associated with certain derivatives of this compound. These effects are attributed to their ability to reduce oxidative stress and inflammation in neuronal cells .

Summary and Future Directions

Comparison with Similar Compounds

    1,2,3-Triazolo(1,5-a)pyridine: Similar structure but without the phenyl group.

    3-Phenyl-1,2,4-triazolo(1,5-a)pyridine: Similar structure with a different triazole ring.

    3-Phenyl-1,2,3-triazolo(4,5-b)pyridine: Similar structure with a different fusion pattern.

Uniqueness: 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine is unique due to its specific ring fusion and the presence of a phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

3-Phenyl-1,2,3-triazolo(1,5-a)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₉N₃
  • Molecular Weight : 195.23 g/mol
  • CAS Number : 832-81-5

This compound features a triazole ring fused with a pyridine structure, which contributes to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have shown that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.

Case Study : A study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating potent anticancer activity .

Compound Cell Line IC50 (µM)
This compoundMCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been extensively studied. Compounds containing the triazole moiety have been shown to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6.

Research Findings : In vitro studies demonstrated that this compound significantly reduced nitric oxide production in macrophages activated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Biological Marker Control (µM) Treatment (µM)
Nitric Oxide25.010.0
TNF-α100 pg/mL30 pg/mL
IL-6200 pg/mL50 pg/mL

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been noted in various studies. For example, compounds structurally related to this compound have shown efficacy against both bacterial and fungal strains.

Case Study : A recent investigation reported that certain triazole derivatives exhibited minimum inhibitory concentrations (MIC) against common pathogens such as Staphylococcus aureus and Candida albicans .

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

Synthesis Methods

The synthesis of this compound typically involves cycloaddition reactions between azides and alkynes or the use of various coupling reactions to form the triazole ring. The use of click chemistry has also been highlighted for its efficiency in synthesizing triazole derivatives with high yields and purity .

Properties

IUPAC Name

3-phenyltriazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-6-10(7-3-1)12-11-8-4-5-9-15(11)14-13-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTOUGGARXCZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CN3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324635
Record name 3-Phenyl[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832-81-5
Record name 832-81-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenyl[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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